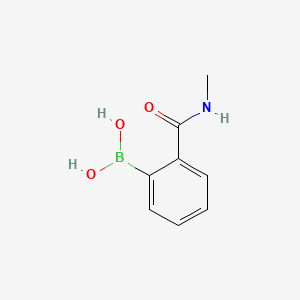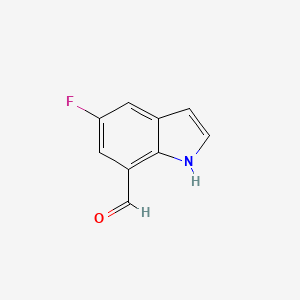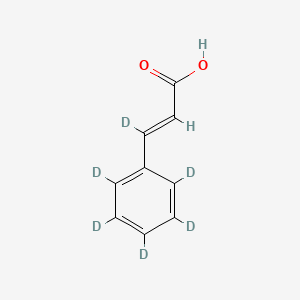
1-(Boc-amino)-3-ciclopenil-1-carboxilato de tert-butilo
Descripción general
Descripción
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate: is a compound that features a tert-butyl group, a Boc-protected amino group, and a cyclopentene ring. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is used as an intermediate in the synthesis of complex molecules, particularly peptides . The Boc group provides selective protection of the amino group, allowing for controlled reactions at other functional sites .
Biology and Medicine: In biological and medical research, this compound is used in the development of peptide-based drugs and biomolecules . The Boc-protected amino group ensures that the compound remains stable and reactive under physiological conditions .
Industry: In the industrial sector, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
Target of Action
Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .
Pharmacokinetics
The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .
Result of Action
The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .
Action Environment
The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in solvents like tetrahydrofuran (THF), acetonitrile, or water at room temperature or moderate heat .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3.
Substitution: LiAlH4, NaBH4, sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl 1-(Boc-amino)-3-cyclohexene-1-carboxylate
- tert-Butyl 1-(Boc-amino)-2-cyclopentene-1-carboxylate
Uniqueness: tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is unique due to its specific structure, which includes a cyclopentene ring and a Boc-protected amino group . This combination provides selective reactivity and stability, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAAIMSAXXWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584918 | |
| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521964-59-0 | |
| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)
![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)


![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)



